molecular formula C11H15N3 B7575724 N-(2-methylpropyl)-1H-indazol-4-amine

N-(2-methylpropyl)-1H-indazol-4-amine

Cat. No.: B7575724
M. Wt: 189.26 g/mol
InChI Key: IJDRCDYEOXUHTM-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1H-indazol-4-amine: is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-1H-indazol-4-amine typically involves the reaction of 2-methylpropylamine with 4-chloro-1H-indazole under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-(2-methylpropyl)-1H-indazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of this compound substituted products.

Scientific Research Applications

Chemistry: N-(2-methylpropyl)-1H-indazol-4-amine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: this compound is explored for its therapeutic potential in treating various diseases. Its derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It may be incorporated into polymers or coatings to enhance their performance .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression .

Comparison with Similar Compounds

  • N-(2-methylpropyl)-1H-indazole-3-amine
  • N-(2-methylpropyl)-1H-indazole-5-amine
  • N-(2-methylpropyl)-1H-indazole-6-amine

Uniqueness: N-(2-methylpropyl)-1H-indazol-4-amine is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-methylpropyl)-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)6-12-10-4-3-5-11-9(10)7-13-14-11/h3-5,7-8,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRCDYEOXUHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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